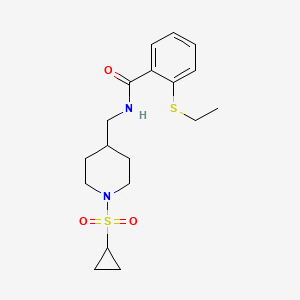

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S2/c1-2-24-17-6-4-3-5-16(17)18(21)19-13-14-9-11-20(12-10-14)25(22,23)15-7-8-15/h3-6,14-15H,2,7-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFFQIBDLPLDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide typically involves multiple steps, starting from readily available precursors. The process often includes the following key steps:

Formation of the Piperidinyl Moiety: This step involves the synthesis of the piperidinyl group, which can be achieved through various methods such as the reduction of pyridine derivatives.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions, often using cyclopropylsulfonyl chloride as the sulfonylating agent.

Attachment of the Benzamide Group: The final step involves the coupling of the piperidinyl moiety with the ethylthio-substituted benzamide, typically through amide bond formation reactions using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl moiety.

Common Reagents and Conditions

Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

Pharmacological Research

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide has been studied for its potential as a therapeutic agent in various conditions. It is particularly noted for:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit properties that modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders.

- Anti-inflammatory Effects : The sulfonamide group is often associated with anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases.

Cancer Research

The compound's structural features may allow it to function as an inhibitor of specific enzymes involved in cancer progression. For instance, derivatives of piperidine have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant-like effects of compounds structurally similar to this compound. The research involved:

- Methodology : Animal models were administered the compound, followed by behavioral tests to assess changes in mood-related behaviors.

- Findings : Results indicated a significant reduction in depressive-like behaviors, suggesting modulation of serotonergic pathways.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of related compounds:

- Methodology : In vitro assays were conducted to measure the production of inflammatory markers in cell cultures treated with the compound.

- Findings : The results demonstrated a marked decrease in the levels of pro-inflammatory cytokines, supporting the hypothesis that this class of compounds could be beneficial in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide

- N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(propylthio)benzamide

Uniqueness

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylthio group, in particular, may influence its reactivity and interaction with biological targets, setting it apart from similar compounds with different substituents.

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting specific enzymes and affecting cellular processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group and an ethylthio group attached to a benzamide moiety. This unique structure suggests potential interactions with biological targets, particularly in enzymatic pathways.

Research indicates that compounds similar to this compound may act as inhibitors of lysine-specific demethylases (LSD1), which are implicated in various cancers and other diseases. The inhibition of LSD1 can lead to altered gene expression profiles, potentially reactivating tumor suppressor genes and inhibiting tumor growth .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant biological activity against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values ranging from 34 to >100 µM in different tumor models, indicating their potential as anticancer agents .

Table 1: In Vitro Efficacy Against Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB 231 | 34.31 | 20 |

| Compound B | U-87 MG | 38.29 | 18 |

| N-(Cyclopropylsulfonyl) | Various | >100 | - |

Antiviral Activity

Additionally, compounds with similar structures have been evaluated for their antiviral properties, particularly against Ebola virus (EBOV). For example, certain derivatives showed EC50 values as low as 0.64 µM, indicating strong inhibitory effects on viral entry mechanisms . The proposed mechanism involves interference at the level of the Niemann-Pick C1 (NPC1) protein, crucial for viral entry into host cells.

Table 2: Antiviral Efficacy Against EBOV

| Compound | EC50 (µM) | SI (Selectivity Index) |

|---|---|---|

| Compound 25a | 0.64 | 20 |

| Compound 26a | 0.93 | 10 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

- Cancer Treatment : In a study involving MDA-MB 231 breast cancer cells, treatment with related compounds resulted in significant reductions in cell viability and migration, suggesting potential for development as anticancer therapeutics .

- Ebola Virus Inhibition : Compounds were tested against EBOV using recombinant reporter viruses, demonstrating effective inhibition of viral entry with minimal cytotoxicity observed in treated cells .

Q & A

Q. What are the key synthetic pathways for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-(ethylthio)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the piperidine ring (e.g., sulfonation with cyclopropylsulfonyl chloride under basic conditions).

- Step 2 : Introduction of the ethylthio group via nucleophilic substitution or thiol-ene chemistry.

- Step 3 : Coupling of the modified piperidine moiety to the benzamide core using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt).

Optimization strategies include: - Solvent selection (e.g., DMF for polar intermediates, dichloromethane for coupling reactions) .

- Catalyst screening (e.g., triethylamine for sulfonation, Pd catalysts for cross-couplings) .

- Reaction monitoring via TLC or HPLC to track intermediate purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the cyclopropylsulfonyl and ethylthio groups .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For absolute stereochemical confirmation if chiral centers are present .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Compare protocols for inconsistencies (e.g., cell line viability assays vs. in vivo models) .

- Purity Reassessment : Reproduce studies using HPLC-validated batches to rule out impurity-driven effects .

- Structural Analog Analysis : Test derivatives (e.g., replacing ethylthio with methylthio) to isolate functional group contributions .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to sulfonyl-sensitive enzymes (e.g., kinases, GPCRs) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns trajectories to assess binding affinity .

- QSAR Modeling : Corrogate electronic properties (e.g., logP, H-bond donors) with activity data from analogs .

Q. How does the compound’s stability vary under different experimental conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to:

- pH gradients (2–12) to identify hydrolysis-prone groups (e.g., sulfonamide cleavage at pH < 3) .

- Thermal stress (40–60°C) to study degradation kinetics via Arrhenius plots .

- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation byproducts (e.g., benzamide ring oxidation) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.